2-Methoxy-1-ethansulfonylchlorid

Übersicht

Beschreibung

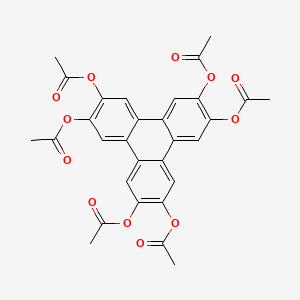

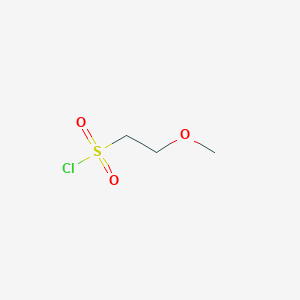

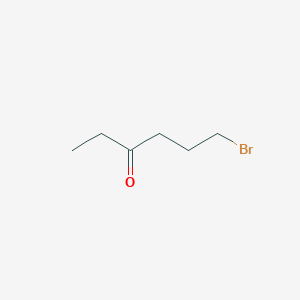

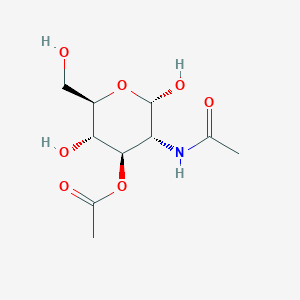

2-Methoxy-1-ethanesulfonyl Chloride is a useful research compound. Its molecular formula is C3H7ClO3S and its molecular weight is 158.6 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Methoxy-1-ethanesulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-1-ethanesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-ethanesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Sulfonamid-Derivaten

2-Methoxy-1-ethansulfonylchlorid: wird bei der Synthese von Sulfonamid-Derivaten verwendet, die in der medizinischen Chemie von entscheidender Bedeutung sind. Sulfonamide besitzen eine breite Palette an biologischen Aktivitäten und werden als antibakterielle Mittel, Diuretika und Antikonvulsiva eingesetzt .

Zwischenprodukt für Agrochemikalien

Diese Verbindung dient als Zwischenprodukt bei der Herstellung von Agrochemikalien. Sie ist an der Synthese von Herbiziden und Pestiziden beteiligt, die Nutzpflanzen vor Schädlingen und Krankheiten schützen und so die landwirtschaftliche Produktivität steigern .

Materialwissenschaftliche Anwendungen

In der Materialwissenschaft wird This compound verwendet, um Oberflächen zu modifizieren und spezielle Beschichtungen zu erstellen. Diese Beschichtungen können Materialien Eigenschaften wie Hydrophobizität verleihen, was für die Herstellung wasserabweisender Oberflächen von Vorteil ist .

Peptidkopplungsreaktionen

Es wird auch in Peptidkopplungsreaktionen eingesetzt, wobei es als Schutzgruppe für die Aminofunktionelle Gruppe während der Synthese von Peptiden fungiert. Dies ist im Bereich der Proteomik und der Medikamentenentwicklung unerlässlich .

Entwicklung von fotografischen Filmen

This compound: findet Anwendung bei der Entwicklung von fotografischen Filmen. Es wird bei der Synthese von Verbindungen verwendet, die Teil der lichtempfindlichen fotografischen Emulsion sind und Bilder festhalten .

Forschung zur organischen Synthese

In der organischen Syntheseforschung wird diese Chemikalie als Reagenz zur Einführung der Ethansulfonyl-Funktionsgruppe in organische Moleküle verwendet. Diese Modifikation kann die physikalischen und chemischen Eigenschaften der Moleküle für verschiedene Forschungsanwendungen verändern .

Wirkmechanismus

Target of Action

Sulfonyl chlorides, in general, are known to be highly reactive and can interact with a variety of biological targets, including proteins and other macromolecules .

Mode of Action

2-Methoxy-1-ethanesulfonyl Chloride is an electrophile, functioning as a source of the “CH3SO2+” synthon . It can react with nucleophiles, such as alcohols, in the presence of a non-nucleophilic base . This interaction results in the formation of methanesulfonates .

Biochemical Pathways

The compound’s reactivity suggests it could potentially influence a variety of biochemical processes, particularly those involving nucleophilic substitution reactions .

Result of Action

Strong acids like this compound can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-1-ethanesulfonyl Chloride. For instance, it should be noted that this compound is reactive towards water, alcohols, and many amines . Furthermore, it should be stored in closed vessels, preferably refrigerated . It is also important to avoid contamination with oxidizing agents as ignition may result .

Safety and Hazards

2-Methoxy-1-ethanesulfonyl Chloride is harmful by inhalation, in contact with skin, and if swallowed . It causes severe skin burns and eye damage . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Methoxy-1-ethanesulfonyl Chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity, stability, and function of the target biomolecules, making 2-Methoxy-1-ethanesulfonyl Chloride a valuable tool in biochemical studies.

Cellular Effects

The effects of 2-Methoxy-1-ethanesulfonyl Chloride on cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the sulfonylation of key signaling proteins can disrupt normal signaling cascades, leading to altered cellular responses. Additionally, changes in gene expression induced by 2-Methoxy-1-ethanesulfonyl Chloride can impact various cellular processes, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-Methoxy-1-ethanesulfonyl Chloride exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins, such as amino groups, forming stable sulfonamide bonds . This modification can inhibit or activate enzymes, depending on the specific target and context. Furthermore, the compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-1-ethanesulfonyl Chloride can change over time due to its stability and degradation. The compound is relatively stable under inert gas (nitrogen or argon) at 2-8°C . Prolonged exposure to air or moisture can lead to hydrolysis and degradation, reducing its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modify proteins and other biomolecules.

Dosage Effects in Animal Models

The effects of 2-Methoxy-1-ethanesulfonyl Chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical modification without adverse effects.

Metabolic Pathways

2-Methoxy-1-ethanesulfonyl Chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modify enzymes involved in metabolic processes, altering their activity and affecting metabolic flux . Additionally, the compound can influence metabolite levels by modifying proteins that regulate metabolic pathways, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Methoxy-1-ethanesulfonyl Chloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters can facilitate the uptake of the compound into cells, while interactions with binding proteins can sequester it in certain cellular compartments.

Subcellular Localization

The subcellular localization of 2-Methoxy-1-ethanesulfonyl Chloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it may be localized to the nucleus to modify transcription factors or to the cytoplasm to interact with signaling proteins. These localization patterns are crucial for the compound’s activity and function in biochemical processes.

Eigenschaften

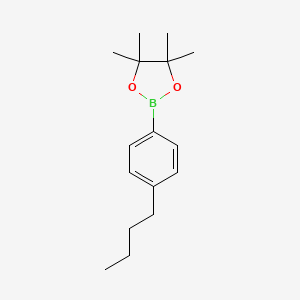

IUPAC Name |

2-methoxyethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNNNVSEUCJEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541843 | |

| Record name | 2-Methoxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51517-01-2 | |

| Record name | 2-Methoxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)

![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)